molecular formula C21H21NO4S B3439589 2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

Cat. No.: B3439589
M. Wt: 383.5 g/mol
InChI Key: AYEGOCAMUVSJES-UHFFFAOYSA-N
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Description

Isothiazoles are a novel class of heterocyclic compounds . The heterocyclic system is one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . Isothiazoles also find vast application in the search for alternative synthetic strategies and the development of novel molecular structures .


Synthesis Analysis

The chemistry of isothiazoles has seen rapid progress since the 1,2-thiazole (isothiazole) ring was synthesized . A number of ways have been discovered for the preparation of different types of isothiazoles and their derivatives .


Molecular Structure Analysis

The structure of isothiazoles is characterized by a five-membered ring containing nitrogen and sulfur atoms . The reactivity of the 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-dioxide (β-amino-γ-sultam) framework has been studied .


Chemical Reactions Analysis

Both the C-5 and 4-amino positions of the β-amino-γ-sultam system are able to undergo electrophilic reactions . Heteroatom electrophiles attack the C-5 position, whereas carbo-electrophiles affect the amino group .

Future Directions

The future directions in the field of isothiazoles research could involve the development of novel synthetic strategies, the exploration of new applications, and the study of their biological properties .

Properties

IUPAC Name

3-[(3,4-diethoxyphenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-3-25-18-12-11-15(13-19(18)26-4-2)14-22-17-9-5-7-16-8-6-10-20(21(16)17)27(22,23)24/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGOCAMUVSJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

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